molecular formula C18H18N2O2S2 B2735960 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one CAS No. 519150-62-0

4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

Cat. No.: B2735960
CAS No.: 519150-62-0
M. Wt: 358.47
InChI Key: GCZVLVHDVSXHRV-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring a fused thiadiazine and bicyclic sulfur-containing framework. The core structure includes a 14-membered tricyclic system ([7.5.0.0,2,7]) with a 3-methoxyphenyl substituent at position 4 and a sulfanyl (-SH) group at position 4.

Properties

IUPAC Name

4-(3-methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-22-12-7-5-6-11(10-12)20-17(21)15-13-8-3-2-4-9-14(13)24-16(15)19-18(20)23/h5-7,10H,2-4,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZVLVHDVSXHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one (CAS No: 380437-04-7) is a member of a unique class of organic compounds that exhibit significant biological activity. This article explores its biological properties, particularly its potential as an antineoplastic agent and its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O2S2C_{17}H_{16}N_2O_2S_2 with a molecular weight of 344.45 g/mol. Its structure features a complex bicyclic arrangement with sulfur and nitrogen heteroatoms, contributing to its biological activity.

Anticancer Potential

Recent studies indicate that compounds similar to This compound demonstrate potent cytotoxic effects against various cancer cell lines. These include colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Selectivity Index
1HCT11612.54.11
2HT2910.06.63
3OSCC (Ca9-22)8.05.70

CC50 values represent the concentration required to kill 50% of the cells.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound activates caspase pathways leading to apoptosis in cancer cells.
  • Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane potential, which is a hallmark of early apoptotic events.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which can lead to oxidative stress and subsequent cell death.

Case Studies

A notable study conducted by researchers examined the effects of this compound on various cancer cell lines and highlighted its selective toxicity towards malignant cells over non-malignant cells.

Case Study Findings:

  • The compound exhibited a significant cytotoxic effect on HCT116 cells with a CC50 value of 12.5 µM.
  • In contrast, non-malignant colon cells showed much higher CC50 values (>100 µM), indicating a favorable selectivity index for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs with variations in substituents, ring size, and functional groups. Key differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one (Target) C₁₈H₁₈N₂O₂S₂ 366.48* 3-methoxyphenyl, sulfanyl 14-membered tricyclic core; potential for hydrogen bonding via -SH group
4-(2,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one C₁₈H₁₈N₂OS₂ 342.48 2,5-dimethylphenyl 13-membered ring; reduced steric hindrance compared to methoxy derivatives
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one C₁₇H₁₆N₂O₂S₂ 352.44 3-methoxyphenyl, sulfanylidene 13-membered ring; sulfanylidene group may enhance electrophilicity
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one C₁₆H₁₄N₂O₂S 298.35 3-hydroxyphenyl Hydroxyl group improves solubility in polar solvents (e.g., DMSO, methanol)

*Calculated based on molecular formula; direct experimental data unavailable in provided evidence.

Key Findings :

Substituent Effects :

  • Methoxy groups (target compound, ) enhance lipophilicity, whereas hydroxyl groups () improve aqueous solubility.
  • Sulfanyl (-SH) vs. sulfanylidene (-S=) groups influence redox activity; sulfanylidene derivatives may participate in disulfide bond formation .

Synthetic Accessibility : Analogs like and are synthesized via nucleophilic substitution or cyclocondensation reactions, as described in and . The target compound may require similar methodologies with optimized ring-closing steps .

Crystallographic Analysis :

  • SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystal structures of complex heterocycles, ensuring accurate bond-length and angle measurements .
  • Hydrogen-bonding patterns in similar compounds (e.g., hydroxyl derivatives ) are analyzed using graph-set theory, revealing supramolecular interactions that stabilize crystal packing .

Material Science Potential :

  • The rigid, sulfur-rich framework may serve as a precursor for conductive polymers or metal-organic frameworks (MOFs), leveraging sulfur’s electron-donating properties .

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